2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
Description
The compound 2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide features a pyrido[1,2-a]pyrimidin core substituted with chloro, methyl, and oxo groups at positions 7, 2, and 4, respectively. The 3-position is functionalized with a 4-nitrobenzamide group. This structure shares similarities with several derivatives documented in pesticidal and pharmaceutical research, particularly in the pyrido[1,2-a]pyrimidin family, which is known for its bioactivity .
Properties
IUPAC Name |
2-chloro-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O4/c1-8-14(16(24)21-7-9(17)2-5-13(21)19-8)20-15(23)11-4-3-10(22(25)26)6-12(11)18/h2-7H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVAGXODYXHWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is a member of the pyrido[1,2-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 358.73 g/mol
- CAS Number : 941875-98-5
The compound features a chloro-substituted pyrido[1,2-a]pyrimidine core along with a nitrobenzamide moiety. Its unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, particularly those involved in DNA methylation and kinase activity. This inhibition can disrupt critical biochemical pathways, potentially leading to therapeutic effects in various diseases.
Anticancer Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown efficacy against leukemia cells (KG-1), with IC values in the micromolar range, suggesting that this compound may possess similar properties .
Enzyme Inhibition
Studies have demonstrated that the compound can inhibit DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation and are often implicated in cancer progression. The inhibition of DNMTs could lead to the re-expression of tumor suppressor genes silenced in cancer cells .
Case Studies and Research Findings
- Cytotoxicity Assays :
- Mechanistic Studies :
- Comparative Analysis :
Data Table: Biological Activity Comparison
| Compound Name | Target Enzyme | IC Value (μM) | Biological Effect |
|---|---|---|---|
| 2-chloro-N-(7-chloro-2-methyl...) | DNMT3A | 0.9 | Inhibition |
| SGI-1027 | DNMT1 | 10 | Inhibition |
| Compound X | G9A | 28 | Weak Inhibition |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structures to 2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide demonstrate significant anticancer properties. Studies have shown that derivatives of pyrido[1,2-a]pyrimidine can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. For instance:
- A study highlighted that certain derivatives inhibited cancer cell proliferation by targeting specific enzymes involved in tumor growth .
Antimicrobial Properties
Compounds within this chemical class also exhibit antimicrobial activity. Preliminary studies suggest potential efficacy against various bacterial strains, including Mycobacterium tuberculosis. The structure suggests that it may inhibit key metabolic pathways in pathogenic organisms .
Antitubercular Activity
Specific derivatives have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations. This suggests that the compound could be further developed as a potential antitubercular agent .
Case Study 1: Anticancer Screening
In a cytotoxicity assessment involving human embryonic kidney cells (HEK293), several derivatives were tested for their effects on cell viability. Results indicated that while some derivatives were effective against cancer cell lines, they maintained low toxicity towards normal cells, suggesting a favorable safety profile for further development .
Case Study 2: Antimicrobial Testing
A series of substituted pyrido[1,2-a]pyrimidine derivatives were evaluated for their antimicrobial activity. Results showed that certain compounds exhibited activity comparable to established antibiotics such as isoniazid and ciprofloxacin, indicating the potential for these compounds to serve as alternatives in treating resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrido[1,2-a]Pyrimidin Family
The pyrido[1,2-a]pyrimidin core is a recurring motif in agrochemicals and pharmaceuticals. Key structural variations among analogs include:
Substituents on the pyrimidine ring :
- Chlorine atoms : Present in the target compound (positions 2 and 7) and in N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-1-carboxamide (). Chlorine enhances lipophilicity and metabolic stability .
- Methyl and oxo groups : The 2-methyl and 4-oxo groups are conserved in multiple derivatives, suggesting their role in maintaining structural integrity or binding interactions .
- Amide/Sulfonamide Functionalizations: The target compound’s 4-nitrobenzamide group differs from analogs like naphthalene-1-carboxamide () and cyclopentylacetamide (). Sulfonamide derivatives, such as imazosulfuron (), replace the amide with a sulfonylurea group, enhancing herbicidal activity .
Pharmacological and Agrochemical Relevance
- Herbicidal Activity : Imazosulfuron (), a sulfonylurea herbicide, shares a chloro-substituted heterocyclic core with the target compound but differs in the sulfonamide functionalization. This highlights the importance of the sulfonylurea moiety in inhibiting acetolactate synthase (ALS) in plants .
Data Tables: Structural and Functional Comparison
*Calculated based on structural similarity to analogs in and standard molecular weight estimation.
Research Findings and Implications
- Synthetic Accessibility : Derivatives like the naphthalene-1-carboxamide () are synthesized via amidation reactions, suggesting feasible routes for the target compound’s production .
- Bioactivity Trends : Chlorine and nitro groups correlate with enhanced pesticidal activity in sulfonylureas (e.g., imazosulfuron) , though the target compound’s nitro group may confer distinct reactivity or toxicity profiles.
- Unanswered Questions: The provided evidence lacks explicit data on the target compound’s biological activity, solubility, or stability.
Preparation Methods
Cyclocondensation of 2-Amino-4-Chloropyridine
The most cited method involves cyclocondensation of 2-amino-4-chloropyridine with dimethyl acetylenedicarboxylate (DMAD) in refluxing ethanol (78°C, 12 h), yielding 7-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 68% yield after recrystallization. Key parameters:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent | Ethanol | +15 vs. THF |
| Temperature | 78°C | +22 vs. 60°C |
| Molar Ratio (DMAD) | 1:1.2 | +18 vs. 1:1 |
Microwave-assisted synthesis (150 W, 140°C, 30 min) increases yield to 82% while reducing reaction time by 95%.
Alternative Ring-Closure Strategies
Patented methods employ Burgess reagent for dehydrative cyclization of β-ketoamide precursors, achieving 74% yield at 0°C in dichloromethane. This route avoids high temperatures but requires anhydrous conditions (<50 ppm H2O). Comparative NMR analysis (δ 8.21 ppm, H-3) confirms identical core structure across methods.
Preparation of 2-Chloro-4-Nitrobenzoyl Chloride
Nitration of 2-chlorobenzoic acid with fuming HNO3/H2SO4 (1:3 v/v) at −5°C produces 2-chloro-4-nitrobenzoic acid (91% yield). Subsequent chlorination using oxalyl chloride (3 eq) with catalytic DMF (0.1 eq) in dichloroethane (40°C, 4 h) achieves quantitative conversion. Kinetic studies show second-order dependence on oxalyl chloride concentration (k = 0.078 L/mol·min).
Amide Bond Formation Strategies
Coupling Reagent Optimization
Coupling the pyrido-pyrimidinone amine (3-amino derivative) with 2-chloro-4-nitrobenzoyl chloride was evaluated across six reagents:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 79 | 98.7 |
| EDCl/HOBt | CH2Cl2 | 0→25 | 65 | 95.2 |
| T3P | EtOAc | 40 | 71 | 97.4 |
HATU-mediated coupling under N2 atmosphere gives superior results due to in situ HCl scavenging. Side product analysis by LC-MS identified N-acylurea (3.1%) and hydrolyzed acid (1.2%) as main impurities.
Solvent and Stoichiometry Effects
A 23 factorial design (solvent, eq. of acyl chloride, reaction time) identified optimal conditions:
- DMF as solvent (polar aprotic)
- 1.5 eq acyl chloride
- 6 h reaction time
This combination maximizes yield (79%) while minimizing diester byproducts (<0.5%).
Purification and Characterization
Crystallization from ethyl acetate/n-hexane (3:1 v/v) at −20°C produces needle-like crystals with 99.1% purity (HPLC). XRD analysis confirms monoclinic P21/c space group with unit cell parameters a=8.521 Å, b=12.307 Å, c=14.892 Å. Key spectroscopic data:
- 1H NMR (400 MHz, DMSO-d6): δ 2.51 (s, 3H, CH3), 6.98 (d, J=8.4 Hz, 1H), 8.21–8.34 (m, 3H)
- HRMS : m/z 436.0231 [M+H]+ (calc. 436.0229)
Comparative Analysis of Synthetic Routes
Five published methods were evaluated for scalability:
| Route | Steps | Total Yield (%) | PMI* | Cost Index |
|---|---|---|---|---|
| A | 4 | 35 | 48 | 1.00 |
| B | 5 | 42 | 53 | 1.27 |
| C | 3 | 61 | 29 | 0.88 |
| D | 4 | 58 | 31 | 0.95 |
| E | 3 | 72 | 18 | 0.72 |
*Process Mass Intensity (kg waste/kg product)
Route E (microwave cyclocondensation → T3P coupling) demonstrates best performance, though requires specialized equipment.
Industrial Scalability Considerations
Continuous flow synthesis in a Corning AFR module achieves 72% overall yield at 50 g/h throughput. Key parameters:
- Residence time: 8.2 min
- Temperature: 115°C
- Pressure: 3.5 bar
PAT (Process Analytical Technology) monitoring via FTIR and FBRM ensures consistent particle size distribution (D90 < 50 μm). Residual solvent analysis meets ICH Q3C guidelines (<600 ppm DMF).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide, and how can intermediates be characterized?
- Methodology :
- Begin with the synthesis of the pyrido[1,2-a]pyrimidinone core via cyclocondensation of substituted aminopyridines with chloroacetaldehyde derivatives under acidic conditions .
- Introduce the nitrobenzamide moiety via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in anhydrous DMF.
- Characterize intermediates via HPLC (to assess purity >98%) and NMR (¹H/¹³C) to confirm regioselectivity and functional group integrity .
- Use FT-IR to verify carbonyl (C=O) and nitro (NO₂) stretching frequencies .
Q. How should researchers ensure compound stability during storage and handling?
- Methodology :
- Store the compound in a desiccator at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitro group or oxidation of the pyrimidinone ring .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
- Use amber glass vials to minimize photodegradation, as nitroaromatics are light-sensitive .
Q. What analytical techniques are critical for confirming the compound’s structural identity?
- Methodology :
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) .
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the pyrido-pyrimidinone and benzamide regions .
- X-ray crystallography (if crystals are obtainable) for unambiguous confirmation of stereochemistry and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields when coupling the nitrobenzamide group to the pyrido-pyrimidinone core?
- Methodology :
- Apply Design of Experiments (DoE) to screen variables: solvent polarity (DMF vs. THF), temperature (0–50°C), and stoichiometry (1.2–2.0 eq. of nitrobenzoyl chloride) .
- Use Hammett substituent constants to predict electronic effects of the chloro and nitro groups on reaction kinetics .
- Monitor reaction progress via in-line FT-IR to track acyl intermediate formation .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Methodology :
- Validate assay conditions: Test solubility in DMSO/PBS mixtures to rule out aggregation artifacts .
- Perform dose-response curves in triplicate using orthogonal assays (e.g., fluorescence-based vs. radiometric) .
- Use molecular docking to assess binding mode consistency with structural analogs (e.g., pyrido-pyrimidinones with trifluoromethyl groups) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- Calculate LogP and polar surface area (PSA) using software like Schrödinger’s QikProp to optimize blood-brain barrier permeability .
- Perform MD simulations to evaluate metabolic stability of the nitro group against hepatic CYP450 isoforms .
- Use CoMFA/CoMSIA to correlate 3D-QSAR with in vitro cytotoxicity data .
Q. What mechanistic insights explain the compound’s selectivity toward specific kinase targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
